1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine
Overview
Description
1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a piperidine ring
Preparation Methods
The synthesis of 1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-trifluoromethoxybenzyl chloride and piperidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where piperidine reacts with 4-bromo-2-trifluoromethoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the trifluoromethoxy group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine can be compared with similar compounds such as:
1-(4-Bromo-2-trifluoromethoxybenzyl)-pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its binding affinity and biological activity.
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride: This compound contains a sulfonyl chloride group, making it more reactive and suitable for different types of chemical modifications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c14-11-5-4-10(9-18-6-2-1-3-7-18)12(8-11)19-13(15,16)17/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVIHZJMQWXSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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